5-(4-Methyl-1H-imidazol-1-yl)pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methylimidazol-1-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-5-13(6-12-7)8-2-3-9(10)11-4-8/h2-6H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGLMFYBBMRGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726973 | |
| Record name | 5-(4-Methyl-1H-imidazol-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232038-91-3 | |
| Record name | 5-(4-Methyl-1H-imidazol-1-yl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1232038-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methyl-1H-imidazol-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Structural Characterization Techniques and Spectroscopic Analysis in Chemical Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the primary methods for initial structural verification. By analyzing chemical shifts, signal integrations, and coupling patterns, a comprehensive picture of the molecular framework can be assembled.
¹H NMR Spectroscopy: For 5-(4-Methyl-1H-imidazol-1-yl)pyridin-2-amine, the ¹H NMR spectrum is predicted to display distinct signals corresponding to each unique proton environment. The aromatic region would feature signals for the protons on both the pyridine (B92270) and imidazole (B134444) rings. The protons on the pyridine ring are expected to exhibit characteristic doublet and doublet of doublets splitting patterns due to spin-spin coupling with their neighbors. The imidazole ring protons would appear as distinct singlets or narrow doublets. The methyl group protons would resonate in the upfield aliphatic region as a sharp singlet, and the amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For the target compound, nine distinct signals are expected, corresponding to the nine carbon atoms in its structure. The chemical shifts would differentiate the sp²-hybridized carbons of the aromatic pyridine and imidazole rings from the sp³-hybridized carbon of the methyl group. The carbon atoms directly bonded to nitrogen would show characteristic downfield shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Predicted ¹H NMR Data (in DMSO-d₆) | ||
|---|---|---|
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Pyridine H-3 | ~6.6 | d |
| Pyridine H-4 | ~7.7 | dd |
| Pyridine H-6 | ~8.2 | d |
| Imidazole H-2 | ~8.1 | s |
| Imidazole H-5 | ~7.2 | s |
| -NH₂ | ~6.0 | br s |
| -CH₃ | ~2.2 | s |
| Predicted ¹³C NMR Data (in DMSO-d₆) | |
|---|---|
| Assignment | Predicted Chemical Shift (ppm) |
| Pyridine C-2 | ~158 |
| Pyridine C-3 | ~108 |
| Pyridine C-4 | ~140 |
| Pyridine C-5 | ~130 |
| Pyridine C-6 | ~145 |
| Imidazole C-2 | ~138 |
| Imidazole C-4 | ~128 |
| Imidazole C-5 | ~118 |
| -CH₃ | ~14 |
Note: The data in this table is predicted based on the chemical structure and typical values for similar compounds and is for illustrative purposes. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals and confirm the connectivity between the pyridine and imidazole rings, a suite of two-dimensional (2D) NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with H-6), confirming their positions relative to one another.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each protonated carbon atom, for example, linking the methyl proton signal to the methyl carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding. NOESY can provide insights into the preferred conformation of the molecule, for instance, by showing spatial proximity between protons on the pyridine ring and the methyl group on the imidazole ring.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For this compound (Molecular Formula: C₉H₁₀N₄), HRMS would be used to confirm the molecular weight with high accuracy.
The expected monoisotopic mass would be calculated and compared to the experimental value, with a mass error of less than 5 ppm considered confirmation of the assigned formula. Analysis of the fragmentation pattern can also provide valuable structural information, with likely initial cleavages occurring at the bond connecting the two rings or through the loss of the methyl group.
Table 2: Predicted HRMS Data
| Parameter | Predicted Value |
| Molecular Formula | C₉H₁₀N₄ |
| Calculated Exact Mass [M] | 174.09055 |
| Calculated m/z [M+H]⁺ | 175.09782 |
| Primary Fragments | Loss of CH₃, cleavage of the pyridyl-imidazolyl bond |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as one or two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine and imidazole rings would produce a series of complex bands in the 1400-1650 cm⁻¹ fingerprint region.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. It would be especially useful for identifying the symmetric vibrations of the aromatic rings, which may be weak or absent in the IR spectrum.
Table 3: Predicted Vibrational Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |
| N-H Stretch (Amine) | 3300 - 3500 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 | IR, Raman |
| C=N / C=C Stretch (Aromatic) | 1400 - 1650 | IR, Raman |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this technique would confirm the connectivity and provide precise bond lengths, bond angles, and torsion angles.
Furthermore, X-ray crystallography would reveal the three-dimensional packing of the molecules in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding (e.g., between the amine group of one molecule and a nitrogen atom of another) and π-π stacking between the aromatic rings. This information is critical for understanding the solid-state properties of the compound. For related imidazole-pyrimidine hybrid molecules, extensive hydrogen bonding has been shown to dictate the supramolecular assembly. nih.gov
Chromatographic Methods for Purity Assessment and Isomer Separation in Research Contexts
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any byproducts or starting materials.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of a non-volatile organic compound. A sample of this compound would be analyzed, typically using a reversed-phase column. A single sharp peak in the chromatogram would indicate a high degree of purity, which is often reported as a percentage based on the peak area.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. It is often coupled with a mass spectrometer (GC-MS) to provide mass information for the primary peak as well as any impurities.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of purity. A single spot on the TLC plate after development and visualization suggests that the sample is likely pure.
Computational Chemistry and Molecular Modeling Studies of 5 4 Methyl 1h Imidazol 1 Yl Pyridin 2 Amine and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to characterizing the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution, molecular geometry, and energetic landscape, which are crucial for understanding its stability, reactivity, and potential for intermolecular interactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 5-(4-Methyl-1H-imidazol-1-yl)pyridin-2-amine and its derivatives, DFT calculations are typically employed to determine the most stable three-dimensional conformation, known as the energy minimum.
Studies on analogous heterocyclic systems often utilize the B3LYP functional combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p) to perform geometry optimization. This process computationally adjusts bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest potential energy. The optimization reveals that the pyridine (B92270) and imidazole (B134444) rings are not perfectly coplanar, adopting a slightly twisted conformation to minimize steric hindrance. This dihedral angle between the two rings is a critical parameter influencing how the molecule fits into a biological target's binding site. The calculated geometric parameters can be validated by comparing them with experimental data from X-ray crystallography if available for similar structures.
Table 1: Representative Optimized Geometrical Parameters (Calculated via DFT) This table presents hypothetical data based on typical findings for similar compounds in the literature.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C(pyridine)-N(imidazole) | 1.42 | - | - |
| N(pyridine)-C(amine) | 1.37 | - | - |
| C-N-C (imidazole) | - | 125.6 | - |
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity.
For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich 2-aminopyridine (B139424) ring, particularly on the amine group and the nitrogen atom within the pyridine ring. Conversely, the LUMO is distributed across the imidazole ring and the adjoining pyridine carbon. A smaller HOMO-LUMO energy gap suggests higher reactivity and the potential for significant charge transfer within the molecule.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. The MEP map identifies regions of negative potential (red/yellow), which are prone to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack. In this compound, the most negative potential is concentrated around the nitrogen atoms of the pyridine and imidazole rings and the exocyclic amine group, indicating these are the primary sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the amine group and the methyl group represent areas of positive potential.
Table 2: Quantum Chemical Reactivity Descriptors (Calculated via DFT) This table presents hypothetical data based on typical findings for similar compounds in the literature.
| Descriptor | Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.15 |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for hypothesis-driven drug discovery, allowing researchers to screen virtual libraries of compounds against a specific biological target.
Given the structural motifs present in this compound, kinases are a prominent class of hypothesized biological targets. Many kinase inhibitors feature similar aminopyridine and imidazole scaffolds. Molecular docking simulations are performed to place the molecule into the ATP-binding site of various kinases, such as Cyclin-Dependent Kinases (CDKs) or Epidermal Growth Factor Receptor (EGFR) kinase.
The simulations predict the most stable binding pose and calculate a corresponding binding affinity score (often in kcal/mol), which estimates the strength of the ligand-receptor interaction. A more negative score typically indicates a stronger, more favorable interaction. Docking studies of derivatives often reveal that substitutions on the pyridine or imidazole rings can significantly alter binding affinity by accessing different sub-pockets within the active site.
Beyond predicting binding affinity, docking analysis provides a detailed map of the intermolecular interactions stabilizing the ligand-receptor complex. For this compound, key interactions typically include:
Hydrogen Bonding: The amine group and the pyridine nitrogen often act as hydrogen bond donors and acceptors, respectively, forming critical interactions with the backbone residues of the kinase hinge region. This is a canonical binding mode for many kinase inhibitors.
Hydrophobic Interactions: The methyl group on the imidazole ring and the aromatic rings themselves can engage in hydrophobic interactions with nonpolar residues in the active site, such as leucine (B10760876), valine, and isoleucine.
π-Stacking: The planar structures of the pyridine and imidazole rings can form π-π stacking or T-shaped π-stacking interactions with aromatic residues like phenylalanine or tyrosine in the binding pocket, further anchoring the ligand.
Table 3: Predicted Interactions from Molecular Docking with a Hypothesized Kinase Target This table presents hypothetical data based on typical findings for similar compounds in the literature.
| Interaction Type | Ligand Group Involved | Receptor Residue Example | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Pyridin-2-amine (NH₂) | Leu83 (Backbone C=O) | 2.1 |
| Hydrogen Bond | Pyridine N | Cys84 (Backbone N-H) | 2.5 |
| π-π Stacking | Pyridine Ring | Phe145 | 3.8 |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability Assessment
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, providing insights into the stability and conformational flexibility of the docked complex in a simulated physiological environment.
An MD simulation is typically run for tens to hundreds of nanoseconds. The stability of the complex is assessed by analyzing trajectories for key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in its predicted pose. Furthermore, analysis of the Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the protein and ligand. These simulations can confirm whether the key intermolecular interactions identified in docking, such as hydrogen bonds, are maintained over time, providing a more rigorous validation of the predicted binding mode. This dynamic assessment is crucial for confirming that the computationally predicted binding is not a transient event but a stable interaction, thereby increasing confidence in the potential of the compound as an inhibitor.
Virtual Screening and Ligand-Based Drug Design (LBDD) Principles Utilizing the this compound Scaffold
While specific computational studies focusing exclusively on the this compound scaffold are not extensively documented in publicly available research, the principles of virtual screening and ligand-based drug design (LBDD) are broadly applicable. The utility of these computational methods can be effectively illustrated by examining studies on the closely related and structurally analogous imidazopyridine scaffold. These examples provide a clear framework for how the this compound core could be leveraged in modern drug discovery.
Ligand-based drug design relies on the knowledge of molecules that bind to a biological target to identify new active compounds. This approach is particularly valuable when the three-dimensional structure of the target is unknown. Virtual screening, a key component of LBDD, involves the computational screening of large libraries of chemical structures to identify molecules that are most likely to bind to a drug target.
Illustrative Principles from Imidazopyridine Analog Studies
Research on various imidazopyridine derivatives has successfully employed virtual screening and LBDD to identify and optimize inhibitors for various therapeutic targets, particularly protein kinases and parasites.
A notable example involved a collaborative virtual screening effort to identify new treatments for visceral leishmaniasis. nih.govdndi.org Researchers used an imidazo[1,2-a]pyridine (B132010) hit compound as a starting point for ligand-based similarity searches across several proprietary pharmaceutical compound libraries. nih.gov This in silico probing allowed for the rapid expansion of the initial hit, leading to the identification of derivatives with improved antiparasitic activity and a better selectivity index. nih.govdndi.org The success of this large-scale virtual screening demonstrates the power of ligand-based methods to efficiently explore vast chemical spaces and refine structure-activity relationships (SAR). nih.gov
In the context of cancer therapy, computational methods have been applied to design novel kinase inhibitors based on the imidazopyridine scaffold. One study focused on developing inhibitors for the FLT3 tyrosine kinase. nih.gov A virtual library of imidazopyridine analogs was generated and screened against the FLT3 kinase active site using AutoDock Vina. nih.gov Compounds were ranked based on their docking scores (ΔG values), with a score of less than -8.0 kcal/mol considered a hit. This structure-based virtual screening approach successfully identified novel, low molecular weight FLT3 inhibitors with high ligand efficiency. nih.gov
| Compound ID | Molecular Weight (g/mol) | Docking Score (ΔG, kcal/mol) | Ligand Efficiency (LE) |
|---|---|---|---|
| Analog 1 | 295.34 | -8.2 | 0.39 |
| Analog 2 | 311.35 | -8.5 | 0.38 |
| Analog 3 | 327.38 | -9.1 | 0.38 |
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)
Another powerful LBDD technique is the three-dimensional quantitative structure-activity relationship (3D-QSAR). This method correlates the biological activity of a set of compounds with their 3D physicochemical properties, such as steric and electrostatic fields. tandfonline.comnih.gov Studies on imidazopyridine analogs as allosteric inhibitors of the protein kinase Akt1 have utilized 3D-QSAR to understand the structural requirements for their activity. tandfonline.comnih.gov
Using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers generated predictive models based on a training set of known inhibitors. tandfonline.comnih.gov The statistical robustness of these models is typically validated by parameters like Q² (cross-validated correlation coefficient) and R² (non-cross-validated correlation coefficient). tandfonline.comnih.gov
| Model | Q² | R² | Standard Error of Estimate (SEE) | Predicted R² (r²_pred) |
|---|---|---|---|---|
| CoMFA | 0.612 | 0.992 | N/A | N/A |
| CoMSIA | 0.595 | 0.991 | N/A | N/A |
The contour maps generated from these CoMFA and CoMSIA models provide a visual guide for drug design, indicating regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen-bonding characteristics are favorable or unfavorable for biological activity. tandfonline.comnih.gov Based on these insights, researchers were able to design novel Akt1 inhibitors with predicted activities superior to the most active compounds in the original dataset. tandfonline.comnih.gov These computational predictions are often followed by molecular dynamics (MD) simulations to assess the stability of the designed ligand-receptor complexes under physiological conditions. tandfonline.com
These established computational strategies highlight a clear path for the exploration of derivatives based on the this compound scaffold. By applying similar virtual screening, 3D-QSAR, and pharmacophore modeling techniques, novel compounds with desired biological activities could be efficiently designed and prioritized for synthesis and experimental testing.
Structure Activity Relationship Sar Investigations of 5 4 Methyl 1h Imidazol 1 Yl Pyridin 2 Amine Derivatives
Impact of Substitutions on the Pyridine (B92270) Ring on Biological Activity Profiles
The pyridine ring is a common motif in pharmaceuticals, and its substitution pattern can dramatically alter a molecule's biological activity. nih.gov The inherent electronic properties of the pyridine ring, specifically the electron-withdrawing nature of the ring nitrogen, make it prone to nucleophilic substitution at the C-2 and C-4 positions and electrophilic substitution at the C-3 position under specific conditions. nih.gov This reactivity profile provides a basis for understanding how substituents at different positions can modulate the molecule's interaction with biological targets.
While direct comparative studies across all positions of the 5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine core are not extensively documented in the reviewed literature, the principles of positional isomerism remain paramount. The relative orientation of the 2-amino group, the C5-linked imidazole (B134444), and any additional substituents dictates the potential for intramolecular and intermolecular interactions, such as hydrogen bonding and steric complementarity with a binding site.
The electronic properties of substituents on the pyridine ring, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can profoundly impact biological activity by altering the electron distribution within the heterocyclic system. mdpi.com These changes can affect the pKa of the pyridine nitrogen and the 2-amino group, influencing their ability to form crucial hydrogen bonds with a biological target. mdpi.com
A study on a related imidazo[4,5-b]pyridine scaffold as a PAK4 kinase inhibitor provides valuable insights. mdpi.com In this system, the pyridine nitrogen of the scaffold forms a key hydrogen bond with the backbone of a leucine (B10760876) residue (L398) in the hinge region of the kinase. mdpi.com The research demonstrated that the nature of the substituent on the pyridine ring directly modulated this interaction. mdpi.com
Electron-Donating Groups (EDGs): When EDGs were attached to the pyridine ring, the electron density at the pyridine nitrogen increased. This enhanced the strength of the hydrogen-bonding interaction with the hinge region residue. mdpi.com
Electron-Withdrawing Groups (EWGs): Conversely, EWGs like halogen atoms decreased the electron density at the pyridine nitrogen, which was hypothesized to weaken this critical hydrogen bond interaction, leading to reduced biological activity. mdpi.com
The steric bulk of substituents also plays a critical role. Large, bulky groups can cause steric hindrance, preventing the molecule from fitting optimally into a binding pocket. Conversely, a well-placed, sterically appropriate group can enhance van der Waals interactions and improve binding affinity.
| Substituent Property | Position on Pyridine Ring | Predicted Effect on H-Bonding at Pyridine N | Consequence for Biological Activity |
| Electron-Donating Group (EDG) | C3, C4, C6 | Increases electron density on ring N, strengthening H-bond acceptor capability. mdpi.com | Potential for increased binding affinity and potency. |
| Electron-Withdrawing Group (EWG) | C3, C4, C6 | Decreases electron density on ring N, weakening H-bond acceptor capability. mdpi.com | Potential for decreased binding affinity and potency. |
| Small Steric Profile | Any | Allows for optimal fit within a constrained binding pocket. | Favorable for maintaining or improving activity. |
| Bulky Steric Profile | Any | May cause steric clashes with the binding site. | Potential for reduced activity unless the bulk fills a specific hydrophobic pocket. |
This table is based on the principles of electronic and steric effects on a hypothetical biological target where the pyridine nitrogen acts as a hydrogen bond acceptor. mdpi.com
Influence of Modifications to the Imidazole Ring on Biological Activity
The imidazole ring is a privileged structure in medicinal chemistry due to its aromaticity, ability to participate in hydrogen bonding as both a donor and acceptor, and its presence in biologically crucial molecules like histidine. researchgate.net Modifications to the 4-methylimidazole (B133652) moiety of the parent compound offer another avenue for modulating biological activity.
The 4-methyl group on the imidazole ring is not merely a passive substituent. It can contribute to binding affinity through hydrophobic interactions within a specific pocket of a target protein. Its presence also influences the electronic properties and orientation of the imidazole ring.
The strategy of bioisosteric replacement involves substituting one atom or group with another that has broadly similar physical or chemical properties, with the goal of enhancing activity, improving selectivity, or optimizing pharmacokinetic parameters. cambridgemedchemconsulting.com The methyl group can be replaced by a variety of other functional groups to probe the SAR of the 4-position.
Common bioisosteres for a methyl group include:
Halogens (F, Cl): These can alter electronic properties and participate in halogen bonding.
Small polar groups (OH, NH2): These can introduce new hydrogen bonding capabilities.
Trifluoromethyl (CF3): This group is sterically similar to an isopropyl group but is strongly electron-withdrawing and can enhance metabolic stability. cambridgemedchemconsulting.com
The choice of a bioisosteric replacement is highly context-dependent, and its success in improving biological activity must be evaluated on a case-by-case basis. unimore.it For example, replacing a labile functional group with a more stable 1,2,3-triazole ring has been shown to enhance cytotoxicity in certain anticancer agents. unimore.it
The imidazole ring in the parent scaffold has a second nitrogen atom (at the 3-position) that is typically protonated but can be a site for substitution. N-alkylation of the imidazole ring is a common strategy to introduce new functionality and explore additional binding interactions. Studies on N-alkylated imidazoles as antibacterial agents have shown that the length and nature of the alkyl chain can have a dramatic effect on activity. nih.gov
In one study, a series of N-alkylated 2-methylimidazole (B133640) and 2-methyl-4-nitroimidazole derivatives were synthesized and tested for antibacterial activity. The key findings were:
Alkyl Chain Length: Antibacterial activity against E. coli, S. aureus, and P. aeruginosa increased as the number of carbons in the alkyl chain was extended, with optimal activity found for chains up to nine carbons. nih.gov
Ring Substitution: The presence of a 2-methyl group on the imidazole ring was also found to increase antibacterial activity. nih.gov
These results suggest that introducing a hydrophobic alkyl chain on the second nitrogen of the imidazole ring could be a fruitful strategy for enhancing the biological activity of this compound derivatives, potentially by facilitating interactions with hydrophobic regions of a target or improving membrane permeability. However, the regioselectivity of N-alkylation can be complex, influenced by both steric and electronic effects of the existing substituents on the ring. otago.ac.nz
| Compound Series | N1-Alkyl Chain | R2 | R4/R5 | Antibacterial Activity Trend |
| 1-Alkylimidazoles | C1 to C9 | H | H | Activity increases with chain length. nih.gov |
| 1-Alkyl-2-methylimidazoles | C1 to C9 | CH3 | H | More active than corresponding unsubstituted imidazoles. nih.gov |
| 1-Alkyl-2-methyl-4-nitroimidazoles | C1 to C9 | CH3 | NO2 | Generally showed the highest activity in the series. nih.gov |
This table summarizes SAR findings from a study on N-alkylated imidazoles as antibacterial agents. nih.gov
Linker Chemistry and its Role in Modulating Biological Activity
In the parent compound this compound, the pyridine and imidazole rings are connected directly through a covalent bond between the pyridine C5 carbon and the imidazole N1 nitrogen. This direct linkage creates a relatively rigid orientation between the two rings. In medicinal chemistry, the introduction of a "linker" or "spacer" group between two key pharmacophoric fragments is a common strategy to optimize biological activity.
A linker can modulate several key properties:
Conformation and Flexibility: Introducing a linker, such as a methylene (B1212753) (-CH2-), ether (-O-), or urea (B33335) group, increases the rotational freedom between the two rings. This allows the molecule to adopt different conformations, which may be more favorable for binding to a biological target.
Distance and Vector: A linker alters the distance and spatial vector between the two heterocyclic rings. This can be crucial for simultaneously engaging with two distinct binding pockets on a receptor or enzyme. In the kinase inhibitor crizotinib, a pyrazole (B372694) fragment functions as a linker to provide an extended conformation and a proper vector for a piperidine (B6355638) substituent. mdpi.com
Physicochemical Properties: The nature of the linker can influence properties like solubility and cell permeability. For example, studies on pyrrole-imidazole polyamides found that using a short ethylene (B1197577) diamine linker resulted in higher cellular permeability compared to a more conventional β-alanine-based linker. acs.org
While specific examples of linker insertion into the this compound scaffold were not found in the reviewed literature, applying this strategy would involve synthesizing analogs such as 5-((4-methyl-1H-imidazol-1-yl)methyl)pyridin-2-amine (methylene linker) or 2-amino-5-(2-(4-methyl-1H-imidazol-1-yl)ethoxy)pyridine (ethoxy linker). The evaluation of such compounds would reveal the importance of the spatial relationship between the pyridine and imidazole moieties for a given biological activity.
Investigations into Linker Lengths and Flexibility
In the design of complex inhibitors, molecular fragments known to bind to a target are often connected via a chemical linker. The length and flexibility of this linker are critical parameters that can dramatically influence the binding affinity of the entire molecule. An optimal linker positions the binding fragments in their ideal orientations within the target's active site without introducing excessive conformational flexibility, which would incur an entropic penalty upon binding. nih.gov
Research on fragment-based inhibitors demonstrates that even subtle changes in linker length can have a significant impact. For instance, systematically increasing the length of an alkyl chain linker can lead to a parabolic relationship with activity, where an optimal length achieves the best geometric fit. Linkers that are too short may introduce strain, preventing the binding fragments from achieving their ideal interactions. Conversely, linkers that are too long may increase the molecule's conformational freedom, which is entropically unfavorable for binding and may allow the fragments to adopt non-productive binding modes. nih.gov
The ideal linker balances these factors: it is long enough to connect the fragments without strain but rigid enough to minimize the entropic penalty. nih.gov The energetic effects of linkers are significant and not always predictable simply by inspecting co-crystal structures, highlighting the necessity of empirical testing and optimization in any fragment-based drug discovery project. nih.gov
| Compound | Linker Structure | Linker Length (Atoms) | Relative Binding Affinity | Comment |
|---|---|---|---|---|
| A-1 | -CH2- | 1 | Low | Insufficient length introduces steric strain. |
| A-2 | -CH2-CH2- | 2 | Moderate | Improved positioning of binding fragments. |
| A-3 | -CH2-CH2-CH2- | 3 | High | Optimal length for ideal fragment orientation. |
| A-4 | -CH2-CH2-CH2-CH2- | 4 | Moderate | Increased conformational flexibility leads to entropic penalty. |
Impact of Linker Atom Composition and Hybridization
The atoms that constitute the linker and their hybridization state (sp³, sp², sp) are defining features that influence not only flexibility but also the potential for specific molecular interactions. The composition of the linker can introduce properties such as hydrogen bonding capacity, polarity, and metabolic stability.
Atom Composition: Replacing carbon atoms in an alkyl linker with heteroatoms like oxygen or nitrogen can profoundly affect the molecule's properties.
Ethers (-O-): Introducing an oxygen atom can increase the hydrophilicity of the linker and provide a hydrogen bond acceptor site, which may form a key interaction with the protein target.
Amines (-NH-): An amine linker introduces a hydrogen bond donor and, if unalkylated, a potential acceptor. This can lead to significant gains in binding affinity if the geometry is favorable for hydrogen bonding with receptor residues. acs.org For example, in SAR studies of pyrazolo[4,3-c]pyridines, switching from a hydroxyl-containing linker to a primary amine linker resulted in a six-fold increase in activity due to new electrostatic contacts. acs.org
Hybridization: The hybridization of linker atoms dictates its geometry and rigidity.
sp³ Linkers (e.g., -CH₂-CH₂-): These linkers have tetrahedral geometry and allow for free bond rotation, resulting in high flexibility. researchgate.net
sp² Linkers (e.g., -CH=CH-, amides): These linkers are planar and rigid. The presence of a double bond restricts rotation, and an amide linker further introduces a planar unit with hydrogen bond donor and acceptor capabilities. Amide linkers are frequently used in kinase inhibitors to interact with the hinge region of the ATP binding site. nih.gov
sp Linkers (e.g., -C≡C-): Alkynes provide a linear and rigid linker, which can be useful for spanning longer distances between fragments without adding rotational freedom.
The choice of linker atoms and hybridization is a key optimization strategy. For example, in the development of certain kinase inhibitors, amide linkers were shown to form crucial hydrogen bonds with the protein backbone, whereas simple methylene linkers showed no such activity. nih.gov
Conformational Analysis and its Correlation with Observed SAR
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt a specific conformation—the "bioactive conformation"—that is complementary to its target's binding site. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and understand how these relate to its observed SAR.
Modern drug design heavily relies on computational methods and experimental techniques to probe molecular conformation.
Computational Modeling: Techniques like molecular dynamics (MD) simulations allow researchers to observe the dynamic behavior of a ligand within a protein's active site. These simulations can reveal stable binding modes, key intermolecular interactions, and the conformational changes required for binding. nih.gov
X-ray Crystallography: When available, a co-crystal structure of a ligand bound to its target provides a definitive snapshot of the bioactive conformation. This information is invaluable for understanding SAR and guiding further design.
Studies on imidazo[1,5-a]pyridine (B1214698) derivatives, which are structurally related to the title compound, have used MD simulations to establish the stability of ligand-protein interactions and identify favorable binding conformations. nih.gov Such analyses often reveal that potent compounds are those that have a low-energy conformation that closely matches the shape and electrostatics of the binding site. Molecules that must adopt a high-energy, strained conformation to bind will exhibit lower affinity.
Therefore, a strong correlation often exists between a molecule's preferred conformation and its biological activity. SAR data can sometimes be explained by conformational effects; for instance, adding a bulky substituent might not only cause a steric clash but also force the molecule into an unfavorable torsional angle, reducing its activity. Conversely, introducing a feature like an intramolecular hydrogen bond might rigidify the molecule in its bioactive conformation, enhancing its potency.
Pharmacophore Modeling and Design Principles Derived from SAR Studies
A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. dovepress.com These models are derived from the SAR of a series of active compounds and serve as a 3D blueprint for designing new, potentially more potent molecules. nih.gov
For kinase inhibitors based on scaffolds like imidazopyridine, pharmacophore models typically include several key features:
Hydrogen Bond Acceptors/Donors: These are critical for anchoring the inhibitor to the "hinge region" of the kinase ATP-binding site. In the 5-(imidazol-1-yl)pyridin-2-amine core, the pyridine nitrogen and the exocyclic amine are prime candidates for these interactions. mdpi.com
Hydrophobic Regions: These features map out lipophilic pockets in the binding site. Aromatic rings or alkyl groups on the inhibitor are designed to occupy these pockets, contributing to binding affinity through van der Waals forces. nih.gov
Aromatic/Ring Features: These specify regions where π-π stacking interactions with aromatic residues of the protein (like Phenylalanine or Tyrosine) can occur. nih.gov
A typical pharmacophore model for a pyridinyl-imidazole based kinase inhibitor might be generated from a set of potent analogues and validated for its ability to distinguish active from inactive compounds. nih.gov The resulting model provides clear design principles. For example, if a model identifies an unoccupied hydrophobic pocket near the methyl group of the 4-methylimidazole, a design principle would be to explore larger alkyl or aryl substituents at this position to improve potency. Similarly, if the model indicates a hydrogen bond donor is required at a certain vector, chemists can modify the molecule to incorporate a suitable functional group. dovepress.comnih.gov
| Pharmacophore Feature | Description | Corresponding Molecular Moiety | Design Principle |
|---|---|---|---|
| Hydrogen Bond Donor (HBD) | Donates a hydrogen to an acceptor on the protein (e.g., backbone carbonyl). | 2-Amino group on the pyridine ring. | Maintain the NH2 group or replace with bioisosteres like NH-R. |
| Hydrogen Bond Acceptor (HBA) | Accepts a hydrogen from a donor on the protein (e.g., backbone NH). | Pyridine ring nitrogen. | Ensure the nitrogen is unhindered and has appropriate basicity. |
| Hydrophobic Region 1 (HYD1) | Occupies a non-polar pocket. | 4-Methyl group on the imidazole ring. | Explore larger hydrophobic groups (ethyl, propyl) to fill the pocket. |
| Aromatic Ring (AR) | Engages in π-stacking with protein residues. | A phenyl or other aryl group attached via a linker. | Optimize substitutions on the aryl ring to enhance interactions. |
Biological Target Identification and Mechanistic Research on 5 4 Methyl 1h Imidazol 1 Yl Pyridin 2 Amine and Its Analogs
In Vitro Receptor Binding and Functional Assays for Target Profiling
Investigation of Histamine Receptor (H3R) Modulation through Analogs
The imidazole (B134444) moiety is a well-established pharmacophore for histamine receptor ligands. Consequently, analogs of 5-(4-Methyl-1H-imidazol-1-yl)pyridin-2-amine have been investigated for their potential to modulate histamine receptors, particularly the H3 receptor (H3R), which is a key target in neurodegenerative and cognitive disorders. researchgate.netcresset-group.com
Research involving scaffold hopping from known H3R antagonists has led to the design of novel ligands. cresset-group.com In one such study, a newly designed molecule, compound d2, which shares structural similarities with the aminopyridine imidazole scaffold, demonstrated a binding affinity (Ki) of 2.61 μM for the human H3R in a radioligand displacement assay using [3H]-Nα-methylhistamine. cresset-group.com Interestingly, its demethylated counterpart showed a lower affinity with a Ki of 12.53 μM. cresset-group.com These findings underscore the potential for this class of compounds to interact with H3R, although the affinity appears to be moderate and sensitive to structural modifications.
Further research into related structures, such as those based on a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold, has identified potent H3R antagonists. nih.gov This suggests that while the core this compound structure may possess some affinity for H3R, further optimization of substituents is likely necessary to achieve high potency and selectivity.
Kinase Inhibition Profiling (e.g., CDK2, Aurora Kinase, PI3K/mTOR, Lck) for Related Scaffolds
A significant body of research has focused on the kinase inhibitory potential of scaffolds related to this compound, such as imidazo[4,5-b]pyridines, aminopyrimidines, and other imidazole-containing heterocycles. These studies have demonstrated that this structural class can potently and often selectively inhibit various protein kinases involved in cell cycle regulation and signaling pathways critical to cancer.
Cyclin-Dependent Kinase 2 (CDK2): The 2-aminopyridine (B139424) and related pyrimidine scaffolds are recognized as privileged structures for CDK inhibition. Studies on (4-pyrazolyl)-2-aminopyrimidines have identified highly potent and selective CDK2 inhibitors, with compound 17 in one study showing an IC50 of 0.29 nM. nih.gov Another study on pyrazolopyridine and furopyridine derivatives also reported potent CDK2 inhibition, with some compounds exhibiting IC50 values in the sub-micromolar range, comparable to the reference inhibitor roscovitine. nih.gov These findings suggest that the aminopyridine core of this compound is a promising starting point for the design of CDK2 inhibitors.
Aurora Kinase: Imidazo[4,5-b]pyridine derivatives have been extensively investigated as Aurora kinase inhibitors. Guided by computational modeling, researchers have successfully designed highly selective inhibitors of Aurora-A over Aurora-B. nih.govacs.org For instance, compound 28c from one study demonstrated an IC50 of 0.067 μM for Aurora-A, while being significantly less potent against Aurora-B (IC50 = 12.71 μM). acs.org Another dual FLT3/Aurora kinase inhibitor, 27e, also based on the imidazo[4,5-b]pyridine scaffold, showed potent inhibition of Aurora-A with an IC50 of 0.038 μM. acs.org
PI3K/mTOR: The PI3K/mTOR signaling pathway is another prominent target for this class of compounds. Imidazo[1,2-a]pyridine (B132010) derivatives have been developed as potent dual PI3K/mTOR inhibitors. nih.gov One such inhibitor demonstrated excellent kinase selectivity with IC50 values of 0.20 nM for PI3K and 21 nM for mTOR. nih.gov Additionally, a compound with a 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine structure, PQR309, has been identified as a potent pan-class I PI3K/mTOR inhibitor. researchgate.net
Lck (Lymphocyte-specific protein tyrosine kinase): The aminopyrimidine scaffold has also been explored for the inhibition of Lck, a member of the Src family of tyrosine kinases. Structure-guided design has led to the development of potent and selective aminopyrimidine amide inhibitors of Lck.
The following table summarizes the kinase inhibitory activities of representative compounds with related scaffolds.
| Kinase Target | Scaffold | Compound | IC50 / Ki | Reference |
| CDK2 | (4-Pyrazolyl)-2-aminopyrimidine | Compound 17 | 0.29 nM (IC50) | nih.gov |
| Pyrazolopyridine | Compound 4 | 0.24 µM (IC50) | nih.gov | |
| Aurora-A | Imidazo[4,5-b]pyridine | Compound 28c | 0.067 µM (IC50) | acs.org |
| Imidazo[4,5-b]pyridine | Compound 27e | 0.038 µM (IC50) | acs.org | |
| PI3Kα | Imidazo[1,2-a]pyridine | Compound 7 | 0.20 nM (IC50) | nih.gov |
| mTOR | Imidazo[1,2-a]pyridine | Compound 7 | 21 nM (IC50) | nih.gov |
| PI3K (pan) | 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine | PQR309 | 33-708 nM (IC50) | researchgate.net |
| mTOR | 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine | PQR309 | 89 nM (IC50) | researchgate.net |
Exploration of Other G protein-coupled receptor (GPCR) Interactions
Beyond histamine receptors, the potential for this compound and its analogs to interact with other GPCRs has been considered, given the prevalence of the imidazole and pyridine (B92270) motifs in GPCR ligands. A study on a series of 2-amino-1-methyl-1H-imidazol-4(5H)-one derivatives aimed to evaluate them as GPCR ligands, with a particular focus on the Protease-Activated Receptor 1 (PAR1). nih.gov This research was driven by the known link between GPCR activation and the stimulation of the PI3K/Akt signaling pathway. nih.gov While this study provides a conceptual link, direct screening of this compound and its close analogs against a broad panel of GPCRs would be necessary to fully elucidate their GPCR interaction profile. nih.govlifechemicals.com
Enzyme Assay-Based Target Validation Studies
The kinase inhibition profiling detailed in section 6.1.2 inherently relies on enzyme assay-based methodologies. These assays are fundamental for validating the direct interaction between the compound and the kinase enzyme and for quantifying the inhibitory potency. For instance, the determination of IC50 values for Aurora kinases, CDK2, and PI3K/mTOR for the various imidazo[4,5-b]pyridine and aminopyrimidine derivatives was conducted using in vitro kinase assays that measure the phosphorylation of a substrate by the respective enzyme. nih.govnih.govacs.orgnih.gov
While specific enzyme assay data for this compound itself is not extensively reported in the public domain, the wealth of data on structurally related compounds strongly suggests that this scaffold is a valid starting point for the development of potent enzyme inhibitors, particularly within the kinase family.
Cellular Pathway Modulation Studies
Investigation of Intracellular Signaling Cascades
Consistent with the observed kinase inhibition profiles, analogs of this compound have been shown to modulate key intracellular signaling cascades. The most prominently studied is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Studies on imidazo[4,5-b]pyridine-based AKT inhibitors have demonstrated potent cellular inhibition of AKT activation and the phosphorylation of its downstream target, PRAS40. researchgate.net Similarly, dual PI3K/mTOR inhibitors with related scaffolds have been shown to effectively suppress the phosphorylation of AKT and the downstream mTOR effector, S6 ribosomal protein, in cancer cell lines, as determined by Western blot analysis. semanticscholar.orgscienceopen.com For example, the PI3K/mTOR inhibitor SAR245409 was shown to suppress the phosphorylation of both AKT (at Ser473) and S6K (at Thr389) in ovarian mucinous carcinoma cell lines. scienceopen.com
Furthermore, there is evidence of crosstalk between GPCR signaling and kinase pathways. For instance, activation of the histamine H2 receptor has been shown to inhibit the PI3K/Akt/mTOR pathway while stimulating the Ras/MEK/ERK pathway. nih.gov This interplay suggests that compounds targeting both GPCRs and kinases could have complex effects on cellular signaling.
The table below provides examples of the cellular pathway modulation by related compounds.
| Compound/Scaffold | Cell Line | Pathway | Effect | Method | Reference |
| Imidazo[4,5-b]pyridine | Human endometrial adenocarcinoma | AKT | Inhibition of AKT activation and PRAS40 phosphorylation | Western Blot | researchgate.net |
| SAR245409 (PI3K/mTOR inhibitor) | Ovarian mucinous carcinoma | PI3K/mTOR | Suppression of AKT (Ser473) and S6K (Thr389) phosphorylation | Western Blot | scienceopen.com |
| Imidazo[4,5-b]pyridine | Hela, HCT116 | Aurora Kinase | Inhibition of Aurora-A autophosphorylation (T288) and Histone H3 phosphorylation (S10) | Western Blot | acs.orgacs.org |
| Histamine H2R agonist | HEK293T | PI3K/AKT/mTOR and Ras/MEK/ERK | Inhibition of pAkt and stimulation of pERK | Western Blot | nih.gov |
These studies collectively indicate that the this compound scaffold and its analogs are versatile platforms for the development of modulators of critical cellular signaling pathways, with significant potential in therapeutic areas such as oncology.
Assessment of Cell Cycle Regulation and Apoptosis Induction Mechanisms (in context of scaffold activity)
The this compound scaffold is a core structure in a variety of compounds investigated for their therapeutic potential, particularly in oncology. Research into analogs and related imidazopyridine structures has revealed significant activity in modulating cell cycle progression and inducing programmed cell death (apoptosis) in cancer cells. These effects are often mediated through complex signaling pathways that control cell proliferation and survival.
Analogs based on the imidazo[1,2-a]pyridine scaffold have been shown to induce cell cycle arrest at different phases. For instance, certain novel imidazo[1,2-a]pyridine derivatives have been observed to cause cell cycle arrest at the G2/M phase in melanoma and cervical cancer cell lines. nih.gov This arrest is often associated with the upregulation of cell cycle inhibitors like p53 and p21. nih.govwaocp.org In non-small cell lung cancer (NSCLC) cells, other imidazo[1,2-a]pyridine derivatives have also been found to promote p53-mediated cell cycle arrest. researchgate.net Furthermore, some analogs can induce a G0/G1 phase arrest, indicating that the specific substitution pattern on the scaffold can influence the precise mechanism of cell cycle inhibition. tezu.ernet.in
The induction of apoptosis is a key mechanism for the anticancer activity of this class of compounds. Studies on imidazo[1,2-a]pyridine derivatives demonstrate that they can trigger the intrinsic apoptotic pathway. nih.gov This is characterized by the modulation of the Bcl-2 family of proteins, leading to an increase in pro-apoptotic proteins like Bax and Bak1 and a decrease in the anti-apoptotic protein Bcl-2. researchgate.netmdpi.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3. researchgate.netmdpi.comresearchgate.net The activation of caspase-3 is a critical step in the execution phase of apoptosis, leading to the cleavage of key cellular proteins, such as PARP, and ultimately, cell death. waocp.orgukrbiochemjournal.org
In some cases, the apoptotic mechanism is linked to the generation of reactive oxygen species (ROS). For example, certain imidazo[1,2-a]pyridine derivatives have been shown to increase the activity of NADPH oxidase (NOX), leading to ROS-mediated apoptosis in lung cancer cells. nih.gov The extrinsic apoptosis pathway has also been implicated, with some analogs showing an ability to increase the activity of caspase-8. waocp.org
The table below summarizes the effects of representative analog compounds on cell cycle and apoptosis markers.
| Compound Class | Cell Line | Cell Cycle Arrest | Apoptosis Induction | Key Molecular Events |
| Imidazo[1,2-a]pyridine derivative | Melanoma (A375, WM115), Cervical Cancer (HeLa) | G2/M | Yes | Inhibition of AKT/mTOR pathway, increased p53 and p21, increased Bax, decreased Bcl-2, activation of caspase-9. nih.gov |
| Imidazo[1,2-a]pyridine derivative | Non-Small Cell Lung Cancer (A549) | Not specified | Yes | Increased NADPH oxidase (NOX) activity, ROS-mediated apoptosis, increased Bax and Bak1, decreased Bcl-2, activation of caspase-9/3. researchgate.netnih.gov |
| Imidazo[1,2-a]pyridine derivative | Breast Cancer (HCC1937) | Not specified | Yes | Increased p53 and p21, activation of caspase-7 and -8, PARP cleavage, decreased pAKT. waocp.org |
| Imidazo[1,2-a]pyridine derivative | Colorectal Cancer (HCT116) | Not specified | Yes | Inhibition of CDK9, concentration-dependent increase in apoptotic cells, activation of caspase-3. nih.gov |
| 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thione | Breast (MCF-7), Liver (HepG2), Colon (HCT-116) | G2/M | Yes | Pre-G1 apoptosis observed. mdpi.com |
Target Deconvolution Strategies for Unidentified Biological Activities
While the phenotypic effects of compounds containing the this compound scaffold, such as cell cycle arrest and apoptosis, are well-documented for its analogs, the precise protein targets responsible for these activities are not always known. Target deconvolution, the process of identifying the specific molecular targets of a bioactive compound, is crucial for understanding its mechanism of action, predicting potential side effects, and enabling rational drug development. Several powerful strategies are employed for this purpose.
Proteomics-based Approaches for Protein Target Identification
Chemical proteomics has emerged as a powerful tool for the unbiased identification of drug-binding proteins in a complex biological system. researchgate.net These methods can provide a global view of the interactions between a small molecule and the proteome.
One common approach involves affinity chromatography coupled with mass spectrometry (MS). In this method, the compound of interest is immobilized on a solid support (like beads) to create an affinity matrix. This matrix is then incubated with a cell lysate. Proteins that bind to the compound are "fished out" from the lysate, while non-binding proteins are washed away. The captured proteins are then eluted, separated, and identified using advanced mass spectrometry techniques. researchgate.net
Another sophisticated method is activity-based protein profiling (ABPP). ABPP utilizes chemical probes that are designed to react covalently with the active sites of specific enzyme families. nih.gov This technique is particularly useful for identifying enzyme targets, such as kinases, proteases, or metabolic enzymes. By comparing the protein labeling profiles in the presence and absence of the compound of interest, researchers can identify the proteins that the compound competes with for binding to the probe, thus revealing its targets. creative-proteomics.com
A differential proteomics approach can also be employed. Here, cells or tissues are treated with the compound, and the resulting changes in the proteome are quantified using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification. nih.gov This method can identify not only direct targets but also proteins that are downstream in the signaling pathway affected by the compound. For instance, a differential proteomic analysis of a human melanoma cell line treated with an imidazo-pyrazole derivative led to the identification of the Ras-responsive element binding protein 1 (RREB1) as a significantly down-regulated protein, suggesting it is a crucial molecular target. nih.gov
Affinity-based Probes for Target Engagement Studies
To confirm that a compound interacts with a putative target within a cellular context, affinity-based probes are indispensable. These are modified versions of the parent compound that incorporate a reporter tag (e.g., a fluorophore or a biotin) and often a reactive group for covalent labeling.
Photoaffinity labeling (PAL) is a particularly powerful technique. In PAL, a photo-reactive group (like a diazirine or an azide) is incorporated into the structure of the compound of interest. nih.govnih.gov When this probe is introduced to cells or cell lysates and irradiated with UV light, the photo-reactive group is activated and forms a covalent bond with any nearby interacting proteins. A reporter tag, often an alkyne or azide for subsequent "click chemistry," allows for the enrichment and identification of these covalently labeled target proteins. researchgate.net This approach has been successfully used to profile the targets and off-targets of kinase inhibitors based on scaffolds related to imidazopyridine, such as imidazopyrazine. nih.govnih.govchemrxiv.org
The design of these probes is critical; they must retain the biological activity of the parent compound while allowing for efficient labeling and detection. The table below outlines the key components and principles of affinity-based probes.
| Probe Component | Function | Example |
| Binding Moiety | The core structure of the bioactive compound that recognizes and binds to the target protein. | The imidazopyridine or a related heterocyclic scaffold. |
| Reactive Group | A chemical group that forms a covalent bond with the target protein upon activation. | Photo-reactive groups (e.g., diazirine, phenylazide) for photoaffinity labeling. nih.gov |
| Linker | A chemical chain that connects the binding moiety to the reporter tag, designed to minimize steric hindrance. | Polyethylene glycol (PEG) chains or simple alkyl chains. |
| Reporter Tag | A functional group that enables detection, visualization, or enrichment of the probe-target complex. | Biotin (B1667282) for affinity purification, fluorophores for imaging, or a "clickable" handle (e.g., alkyne, azide) for downstream functionalization. researchgate.net |
By using these advanced target deconvolution strategies, researchers can move from observing a cellular phenotype to identifying the specific molecular interactions that drive it. This is a critical step in validating the therapeutic potential of compounds based on the this compound scaffold and advancing them through the drug discovery pipeline.
Applications in Chemical Biology and Lead Optimization Strategies
Development of 5-(4-Methyl-1H-imidazol-1-yl)pyridin-2-amine-Based Chemical Probes for Biological Research
Chemical probes are essential tools for dissecting complex biological processes. The development of probes based on the this compound scaffold allows for the investigation of its molecular targets and pathways. While specific probes derived directly from this compound are not extensively documented in publicly available literature, the principles for their design can be inferred from similar heterocyclic scaffolds.
Fluorescent Probes: The inherent fluorescence of some aminopyridine structures presents an opportunity for the development of fluorescent probes. Unsubstituted pyridin-2-amine, for instance, exhibits a high quantum yield, making it a promising scaffold. rsc.org By incorporating environmentally sensitive fluorophores or employing a "click-and-probing" approach with an azide-substituted aminopyridine, it is possible to create probes that signal target engagement through a change in fluorescence. rsc.org
Photoaffinity Probes: Photoaffinity labeling is a powerful technique to identify the protein targets of a small molecule. Probes based on the related imidazopyrazine scaffold have been successfully developed. rjptonline.orgnih.govnih.gov These probes typically incorporate a photoreactive group, such as a diazirine, and a reporter tag, like biotin (B1667282) or an alkyne for click chemistry. nih.govnih.gov Upon photoactivation, the probe covalently binds to its target, enabling subsequent identification and analysis through proteomic methods. nih.govnih.gov The design of such probes requires careful consideration of the attachment point of the photoaffinity linker to minimize disruption of the compound's binding to its target. rjptonline.org
Scaffold Hopping and Bioisosteric Replacement Strategies Guided by the Core Structure
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to identify novel, patentable chemotypes with improved properties. These approaches are particularly valuable for optimizing the this compound core.
Scaffold Hopping: This strategy involves replacing the central core of a molecule while maintaining the spatial arrangement of key pharmacophoric features. For instance, the imidazo[1,2-a]pyridine (B132010) core has been explored as a scaffold hop from aurones, resulting in potent topoisomerase IIα inhibitors. rsc.org Similarly, imidazo[1,2-a]pyrazin-8-one has been identified as a viable alternative to a triazolopyridine scaffold for mGlu2 positive allosteric modulators. researchgate.net These examples demonstrate the potential to discover new biological activities and improved pharmacokinetic profiles by exploring alternative bicyclic systems that mimic the geometry of the pyridinyl-imidazole core.
Bioisosteric Replacement: Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to similar biological activity. This strategy can be applied to various parts of the this compound structure.
Pyridine (B92270) Ring: The pyridine ring can be replaced by other aromatic or heteroaromatic systems. For example, benzonitriles have been used as bioisosteres for pyridines, as the nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. nih.gov
Imidazole (B134444) Ring: The imidazole moiety can be replaced with other five-membered heterocycles such as pyrazole (B372694) or triazole. nih.gov These replacements can modulate the electronic properties, pKa, and metabolic stability of the compound.
Amine Group: The 2-amino group on the pyridine ring is a critical interaction point for many biological targets. Bioisosteric replacements for this group could include small, polar functionalities that can act as hydrogen bond donors.
| Original Moiety | Potential Bioisostere | Rationale |
| Pyridine | Benzonitrile | Mimics hydrogen bond acceptor ability. nih.gov |
| Pyridine | Phenyl | Alters electronic properties and potential for π-stacking. |
| Imidazole | Pyrazole | Modulates pKa and hydrogen bonding pattern. nih.gov |
| Imidazole | Triazole | Alters electronic distribution and metabolic stability. nih.gov |
| 2-Aminopyridine (B139424) | Substituted Anilines | Modifies basicity and lipophilicity. |
Lead Optimization Methodologies for Enhanced Biological Activity and Selectivity
Lead optimization aims to refine the properties of a hit compound to generate a clinical candidate. For derivatives of this compound, this process involves a multi-pronged approach to enhance potency, selectivity, and drug-like properties.
Multi-parameter Optimization (MPO) in Compound Design
Modern drug discovery relies on the simultaneous optimization of multiple parameters, a concept known as Multi-Parameter Optimization (MPO). This approach moves beyond focusing solely on potency and considers a range of properties crucial for a successful drug, including selectivity, metabolic stability, and physicochemical properties. For kinase inhibitors based on scaffolds like imidazo[4,5-b]pyridine, MPO has been instrumental in identifying preclinical candidates. nih.gov
Key parameters often considered in the MPO of pyridinyl-imidazole derivatives include:
Potency: Measured as IC50 or Ki against the primary target.
Selectivity: Assessed against a panel of related and unrelated kinases to minimize off-target effects.
Metabolic Stability: Evaluated in liver microsomes (human and mouse) to predict in vivo clearance.
hERG Inhibition: A critical safety parameter to avoid cardiac toxicity.
Physicochemical Properties: Including lipophilicity (clogP), topological polar surface area (tPSA), and solubility.
A common strategy to improve the MPO score is to reduce lipophilicity and the pKa of basic nitrogen atoms, which can often lead to a reduction in hERG activity. nih.gov
Strategies for Enhancing On-target Potency and Selectivity (excluding ADME/PK optimization)
Enhancing the potency and selectivity of this compound derivatives often involves structure-based drug design and the exploration of structure-activity relationships (SAR).
Structure-Based Design: The pyridinyl-imidazole scaffold is a common feature in p38 MAPK inhibitors. The selectivity of these inhibitors can be achieved through specific interactions with non-conserved residues in the ATP-binding pocket. For example, a series of pyridinylimidazole p38 MAPK inhibitors achieved selectivity through interactions with a single threonine residue (Thr106), which is different in other MAP kinases. rsc.org
Fragment-Based Approaches: Fragment-based lead discovery (FBLD) can be a powerful tool for optimizing hits. nih.gov By identifying small fragments that bind to adjacent sites on the target protein, these can be grown or linked to the core scaffold to enhance potency. For instance, introducing a substituent at the 5-position of a pyridyl ring to create a direct hydrogen bond with a specific asparagine residue replaced a less favorable water-mediated interaction, leading to improved affinity. frontiersin.org
SAR Studies: Systematic modification of different parts of the molecule and evaluation of the impact on activity provides valuable SAR data. For imidazo[4,5-b]pyridine-based kinase inhibitors, exploration of substituents on the imidazole and pyridine rings has been crucial for optimizing potency and selectivity. nih.gov
| Modification | Effect on Activity/Selectivity | Example |
| Substitution on the imidazole N-1 position | Can enhance potency and influence selectivity profile. | Cyclic substituents on pyrimidinylimidazole inhibitors of p38 enhance oral activity. nih.gov |
| Substitution on the pyridine ring | Can improve interactions with the hinge region of kinases. | Modifications to the pyridine ring in 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine inhibitors impact CDK4/6 potency. semanticscholar.org |
| Introduction of specific functional groups | Can exploit unique features of the target's binding site to increase selectivity. | A p-chlorophenyl substituent on an imidazo[4,5-b]pyridine scaffold was beneficial for tumor cell growth inhibition. nih.gov |
Integration of In Silico and Experimental Approaches in Lead Discovery Research
The integration of computational (in silico) and experimental methods is a cornerstone of modern drug discovery, accelerating the identification and optimization of lead compounds.
In Silico Modeling: A variety of computational techniques are employed in the design and analysis of this compound derivatives:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to understand binding modes and to prioritize compounds for synthesis. sciencescholar.us Docking studies have been instrumental in understanding the interactions of imidazo[1,2-a]pyridine derivatives with PI3K/mTOR. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. 2D- and 3D-QSAR studies on pyridinyl imidazole derivatives have been used to build predictive models for p38α MAPK inhibition. rsc.org These models help in designing new compounds with potentially improved activity. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of binding interactions. nih.gov
Experimental Validation: The predictions from in silico models are then validated through experimental assays. This iterative cycle of design, synthesis, and testing is crucial for successful lead optimization. For example, a computational-experimental framework was used to predict and then experimentally validate new off-targets for the kinase inhibitor tivozanib. ijcce.ac.ir
Case Study Example: In the development of CDK9 inhibitors, compounds with an imidazole[1,2-a]pyridine skeleton were designed and synthesized based on a lead compound. The synthesized compounds were then evaluated for their inhibitory activity, and the most potent compound was further studied for its biological effects, demonstrating the synergy between computational design and experimental validation. rsc.org
Future Perspectives and Emerging Research Directions
Advancements in Synthetic Methodologies for Complex Heterocyclic Systems
The synthesis of complex heterocyclic systems like pyridine-imidazoles is critical for the development of new pharmaceuticals. nih.govresearchgate.net While traditional methods are often utilized, the pharmaceutical industry has been slower to adopt newer, innovative synthetic strategies. rsc.org However, recent advancements are providing more efficient and diverse routes to these valuable scaffolds. rsc.orgmdpi.com
Future synthetic strategies are moving beyond classical condensation and cross-coupling reactions. Key emerging methodologies that will facilitate the synthesis of complex molecules like 5-(4-Methyl-1H-imidazol-1-yl)pyridin-2-amine include:
C-H Activation: This powerful technique allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. This avoids the need for pre-functionalized starting materials, leading to more atom-economical and efficient synthetic routes. rsc.org
Photoredox Catalysis: Utilizing visible light to drive chemical reactions, photoredox catalysis enables unique bond formations under mild conditions that are often not achievable with traditional thermal methods. rsc.orgrsc.org
Multicomponent Reactions (MCRs): MCRs involve combining three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants. rsc.org This approach significantly increases efficiency and allows for the rapid generation of diverse chemical libraries. The Groebke–Blackburn–Bienaymè (GBB) reaction is a notable example used to synthesize imidazo[1,2-a]pyridine (B132010) derivatives. rsc.org
Radical Heterocyclization: Radical-based strategies have seen a resurgence, offering mild and generalizable methods that are complementary to traditional two-electron approaches for synthesizing heterocycles. nih.gov
Flow Chemistry and Automation: The use of continuous flow reactors and automated synthesis platforms can accelerate the optimization of reaction conditions and enable the rapid production of compound libraries for screening.
These modern synthetic methods are crucial for expanding the accessible chemical space for drug discovery, allowing medicinal chemists to create novel analogs of the pyridine-imidazole scaffold with improved properties. rsc.org The collaboration between academic and industrial research is vital to popularize and integrate these innovative techniques into drug discovery programs. rsc.org
| Synthetic Methodology | Description | Potential Impact on Pyridine-Imidazole Synthesis |
| C-H Activation | Direct functionalization of C-H bonds, avoiding pre-functionalization. | More efficient and atom-economical synthesis of substituted pyridine (B92270) and imidazole (B134444) rings. |
| Photoredox Catalysis | Uses light to enable new bond formations under mild conditions. | Access to novel analogs and complex structures not achievable by thermal methods. |
| Multicomponent Reactions | Combines three or more reactants in a single pot to build molecular complexity rapidly. | Rapid generation of diverse libraries of pyridine-imidazole derivatives for screening. |
| Radical Heterocyclization | Utilizes radical intermediates to form heterocyclic rings under mild conditions. | Provides alternative and complementary routes to complex heterocyclic systems. |
Exploration of Novel Biological Targets and Therapeutic Modalities for Pyridine-Imidazole Scaffolds
The pyridine-imidazole core is a versatile scaffold found in compounds with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.gove3s-conferences.orgnih.gov Their structural similarity to purines allows them to interact with a multitude of enzymes and receptors within the body. nih.gov
Historically, compounds with the imidazo[1,2-a]pyridine scaffold, a related structure, have been investigated for a broad spectrum of therapeutic applications. nih.govnih.gov Future research is expected to expand upon this foundation, exploring new biological targets and therapeutic uses.
Key Research Areas:
Kinase Inhibition: The imidazole scaffold is particularly well-suited for designing kinase inhibitors, which are crucial in cancer therapy. mdpi.com Pyridine-imidazole derivatives have been explored as inhibitors of various kinases, including CDK9. rsc.org Future work will likely focus on developing inhibitors for novel or challenging kinase targets and overcoming drug resistance. nih.govpurdue.edu
Protein-Protein Interaction (PPI) Inhibition: Targeting PPIs represents a promising but challenging area of drug discovery. The pyrazolo[4,3-c]pyridine scaffold has been successfully used to develop the first inhibitors of the PEX14–PEX5 PPI, which are active against trypanosomal parasites. acs.org This demonstrates the potential of pyridine-imidazole systems to modulate these difficult targets.
Neurodegenerative and Inflammatory Diseases: Given their ability to interact with various receptors and enzymes, these scaffolds are being investigated for central nervous system disorders and inflammatory conditions. nih.gov For instance, certain imidazo[4,5-b]pyridine structures have been studied for their anti-inflammatory effects in the context of retinal ischemia. nih.gov
Antimicrobial Agents: With the rise of multidrug-resistant pathogens, there is an urgent need for new antibiotics. nih.gov Pyridine- and imidazole-containing compounds have shown significant potential as antibacterial and antifungal agents, making this a critical area for future exploration. nih.govnih.govmdpi.com
The exploration of these scaffolds will involve creating extensive libraries of derivatives to screen against a wide range of biological targets, potentially uncovering entirely new therapeutic applications. nih.gov
Future Role of Computational Advancements in Rational Molecular Design and Optimization
Computer-Aided Drug Design (CADD) has become an indispensable tool in the discovery and optimization of small molecule inhibitors, particularly for well-defined targets like kinases. mdpi.com As computational power and algorithms improve, their role in the rational design of molecules like this compound will become even more profound. ingentaconnect.comnih.gov
Future computational approaches will offer greater predictive accuracy and efficiency, moving beyond traditional methods. purdue.edu
| Computational Method | Application in Drug Design | Future Advancements |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Improved scoring functions and incorporation of protein flexibility for more accurate binding predictions. |
| Virtual Screening (VS) | Computationally screens large libraries of compounds to identify potential hits. | Integration of machine learning models to enhance the speed and accuracy of hit identification. nih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Development of dynamic pharmacophore models that account for receptor flexibility. |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of compounds to their biological activity. | Use of 3D- and 4D-QSAR combined with machine learning to build more robust predictive models. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand dynamic interactions. | Longer timescale simulations and enhanced sampling techniques to better predict binding affinities and mechanisms. |
These advanced CADD techniques will enable researchers to analyze subtle structural differences in target proteins, such as the ATP-binding sites of different kinases, facilitating the design of highly selective inhibitors with reduced off-target effects. purdue.edumdpi.com By integrating these computational tools early in the drug discovery process, scientists can prioritize the synthesis of the most promising compounds, thereby reducing costs and accelerating timelines. mdpi.com
Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Discovery and Development in Academic Settings
ML algorithms can analyze vast and complex datasets to identify patterns that are not apparent to human researchers, significantly speeding up various stages of the drug discovery pipeline. nih.govastrazeneca.com
Applications of AI/ML in Academic Drug Discovery:
Hit Identification and Lead Optimization: ML models, such as graph neural networks, can predict the physicochemical properties, biological activity, and potential toxicity of virtual compounds, allowing for the rapid screening of enormous chemical spaces. nih.govastrazeneca.com This accelerates the identification of promising starting points for drug development.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties tailored to a specific biological target. nih.gov These algorithms can generate novel molecular structures that chemists may not have conceived of, expanding the accessible chemical space.
Predicting Drug Efficacy and Toxicity: AI can build predictive models for drug efficacy and toxicity by learning from existing experimental data. nih.gov This allows for the early deselection of compounds that are likely to fail in later stages, saving significant time and resources.
Data Analysis and Interpretation: AI tools can analyze large datasets from high-throughput screening, genomics, and proteomics to identify novel drug targets and biomarkers. astrazeneca.com
The collaboration between AI experts and medicinal chemists is crucial for the successful application of these technologies. nih.govnih.gov By combining computational power with domain expertise, academic researchers can significantly shorten the timeline for discovering and developing new therapeutic agents based on scaffolds like pyridine-imidazole. nih.gov
Q & A
Q. Advanced
- DFT Calculations : Model transition states for substitution reactions (e.g., B3LYP/6-31G* basis sets) to identify reactive sites .
- Molecular Docking : Screen for kinase inhibition (e.g., TrkA, p38 MAPK) by analyzing binding affinities to ATP pockets .
- QM/MM Simulations : Study solvation effects on reaction pathways in aqueous or DMSO environments .
What are the documented biological targets of structurally related pyridin-2-amine compounds?
Basic
Related analogs exhibit activity against:
- Kinases : TrkA (IC50 < 100 nM in KRC-108 derivatives) , p38 MAPK (LY2228820) .
- Anticancer Targets : Nilotinib derivatives with 4-methylimidazole motifs inhibit Bcr-Abl kinases .
- Antimicrobials : Pyridin-2-amine-thienopyridine hybrids target bacterial uPAR receptors .
How to design a structure-activity relationship (SAR) study for this compound analogs?
Q. Advanced
- Substituent Variation : Modify methyl groups on imidazole or pyridine rings to assess steric/electronic effects .
- Bioassay Profiling : Test analogs in kinase inhibition (e.g., in vitro ADP-Glo™ assays) or cytotoxicity screens (e.g., MTT assays) .
- Crystallography : Resolve X-ray structures of ligand-target complexes (e.g., PDB entries) to map binding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
